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molecular formula C19H14O2 B8586963 1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione CAS No. 73981-95-0

1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione

Cat. No. B8586963
M. Wt: 274.3 g/mol
InChI Key: BXPYHHCYIKJNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053249B2

Procedure details

9.5 gr of 50% slurry of sodium amide was suspended in 100 ml of anhydrous ether in a 250 ml round bottom flask that was equipped with a magnetic stir bar and a condenser. To this suspension was added 10.2 gr of solid acetonaphthone and continued stirring for 5 min at room temperature. After 5 minutes, 8.16 gr of methylbenzoate was added in one lot as a neat liquid. At this point, the reaction flask was transferred to an oil bath and the bath temperature was raised so that the contents reflux gently in ether for 3 hours. The contents were then poured onto 300 gr of solid ice and the pH was adjusted to 7.0 with conc. HCl while stirring. The ether layer was separated and the aqueous layer was extracted with 150 ml aliquots of ether twice. Combined ether layers were dried over a bed of anhydrous sodium sulfate and concentrated on rotavapor to about 100 ml and let it sit at RT. The recrystallized solid was filtered, washed with ether and dried to obtain 10.6 gr of solid diketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].C[O:17][C:18](=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>CCOCC>[C:19]1([C:18](=[O:17])[CH2:4][C:3]([C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)=[O:5])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solid
Quantity
10.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
8.16 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continued stirring for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that was equipped with a magnetic stir bar and a condenser
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
At this point, the reaction flask was transferred to an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature was raised so that the contents
ADDITION
Type
ADDITION
Details
The contents were then poured onto 300 gr of solid ice
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 150 ml aliquots of ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ether layers were dried over a bed of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotavapor to about 100 ml
CUSTOM
Type
CUSTOM
Details
sit at RT
FILTRATION
Type
FILTRATION
Details
The recrystallized solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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